molecular formula C13H17FN2O3 B14896433 Ethyl (S)-4-amino-3-fluoro-5-((oxetan-2-ylmethyl)amino)benzoate

Ethyl (S)-4-amino-3-fluoro-5-((oxetan-2-ylmethyl)amino)benzoate

Cat. No.: B14896433
M. Wt: 268.28 g/mol
InChI Key: JDBRSVGHRWCTET-VIFPVBQESA-N
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Description

Ethyl (S)-4-amino-3-fluoro-5-((oxetan-2-ylmethyl)amino)benzoate is a complex organic compound that features a benzoate core with various functional groups, including an amino group, a fluoro substituent, and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-4-amino-3-fluoro-5-((oxetan-2-ylmethyl)amino)benzoate typically involves multiple steps:

    Formation of the Benzoate Core: The benzoate core can be synthesized through a series of reactions starting from commercially available precursors

    Introduction of the Fluoro Group: The fluoro substituent can be introduced using electrophilic fluorination reagents such as Selectfluor.

    Attachment of the Oxetane Ring: The oxetane ring can be introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for certain steps and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-4-amino-3-fluoro-5-((oxetan-2-ylmethyl)amino)benzoate can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoate derivatives, while substitution of the fluoro group can produce various substituted benzoates .

Scientific Research Applications

Ethyl (S)-4-amino-3-fluoro-5-((oxetan-2-ylmethyl)amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (S)-4-amino-3-fluoro-5-((oxetan-2-ylmethyl)amino)benzoate involves its interaction with specific molecular targets. The oxetane ring, for example, can participate in ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds .

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-4-amino-3-((oxetan-2-ylmethyl)amino)benzoate: This compound is similar but has a methyl ester instead of an ethyl ester.

    4-Amino-3-fluorobenzoic acid: Lacks the oxetane ring and the ethyl ester group.

    Ethyl 4-amino-3-fluorobenzoate: Similar but lacks the oxetane ring

Uniqueness

Ethyl (S)-4-amino-3-fluoro-5-((oxetan-2-ylmethyl)amino)benzoate is unique due to the presence of the oxetane ring, which imparts distinct chemical properties and reactivity. The combination of the fluoro group and the oxetane ring makes this compound particularly interesting for medicinal chemistry applications .

Properties

Molecular Formula

C13H17FN2O3

Molecular Weight

268.28 g/mol

IUPAC Name

ethyl 4-amino-3-fluoro-5-[[(2S)-oxetan-2-yl]methylamino]benzoate

InChI

InChI=1S/C13H17FN2O3/c1-2-18-13(17)8-5-10(14)12(15)11(6-8)16-7-9-3-4-19-9/h5-6,9,16H,2-4,7,15H2,1H3/t9-/m0/s1

InChI Key

JDBRSVGHRWCTET-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)C1=CC(=C(C(=C1)F)N)NC[C@@H]2CCO2

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)F)N)NCC2CCO2

Origin of Product

United States

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